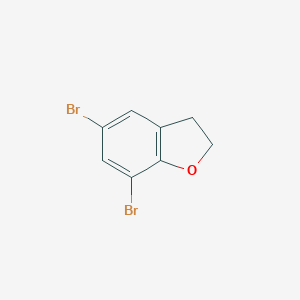

5,7-Dibromo-2,3-dihydrobenzofuran

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,7-dibromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJUJHJJZMVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381284 | |

| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123266-59-1 | |

| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dibromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dibromo-2,3-dihydrobenzofuran, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic protocol, and presents its spectral analysis data. Furthermore, it explores the relevance of the dibrominated dihydrobenzofuran scaffold in drug discovery by examining its potential interaction with critical biological pathways, such as the Casein Kinase 2 (CK2) signaling cascade, a significant target in cancer therapy.

Introduction

This compound, also known as 5,7-Dibromocoumaran, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique electronic and structural characteristics, imparted by the dibromo substitution on the benzene ring, make it a valuable precursor for the development of novel pharmaceutical agents and advanced materials.[3] The dihydrobenzofuran core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[4][5] The bromine atoms at the 5 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 123266-59-1 | [2][3] |

| Molecular Formula | C₈H₆Br₂O | [2][3] |

| Molecular Weight | 277.94 g/mol | [2][3] |

| Appearance | Colorless to yellow to green clear liquid | [2][3] |

| Density | 1.96 g/cm³ | [3] |

| Refractive Index (n20D) | 1.63 | [3] |

| Purity | ≥ 97% (GC) | [3] |

| Storage Conditions | 2 - 8 °C | [3] |

Synthesis of this compound

Plausible Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on common bromination methods for aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dihydrobenzofuran

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

-

Inert gas (e.g., Nitrogen or Argon)

-

Aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3-dihydrobenzofuran (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in dichloromethane to the stirred solution. The addition should be done portion-wise or dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Spectral Data

Although specific experimental spectra for this compound are not widely published, the following table summarizes the expected spectral characteristics based on the analysis of similar dihydrobenzofuran structures.[1][6][7]

| Analysis Type | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (likely singlets or doublets in the aromatic region, δ 7.0-7.5 ppm) and the aliphatic protons of the dihydrofuran ring (triplets or multiplets for the -CH₂-CH₂-O- group, δ 3.0-4.8 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons (some shifted downfield due to bromine substitution) and the aliphatic carbons of the dihydrofuran ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 277.94, with a characteristic isotopic pattern for a dibrominated compound (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). |

Biological Relevance and Signaling Pathways

The dihydrobenzofuran scaffold is of significant interest in drug discovery due to its presence in numerous bioactive molecules.[8] Halogenated derivatives, in particular, can exhibit enhanced biological activity. While the direct biological targets of this compound are not extensively documented, compounds with a similar dibrominated dihydrobenzofuran core have shown potent inhibitory activity against key cellular signaling proteins.

A notable example is the inhibition of Casein Kinase 2 (CK2) by a 7,9-dibromo-dihydrodibenzofuran derivative.[9] CK2 is a serine/threonine kinase that is constitutively active in eukaryotic cells and plays a crucial role in cell growth, proliferation, and survival.[10] Dysregulation of CK2 activity is implicated in a variety of human diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[11][12] As such, CK2 is a prominent target for therapeutic intervention.

Casein Kinase 2 (CK2) Signaling Pathway

The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation, highlighting it as a potential target for inhibitors derived from the this compound scaffold.

Caption: Simplified CK2 signaling pathway and its potential inhibition.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the key steps for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an overview of its potential biological relevance through the lens of CK2 inhibition. The detailed information and workflows presented herein are intended to facilitate further research and application of this versatile compound. Further experimental validation of the proposed synthesis and comprehensive spectral characterization are encouraged to build upon the foundational knowledge presented in this document.

References

- 1. scielo.br [scielo.br]

- 2. chemimpex.com [chemimpex.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to 5,7-Dibromo-2,3-dihydrobenzofuran: Structural Features and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dibromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a dihydrobenzofuran core with bromine atoms at the 5 and 7 positions, imparts distinct reactivity that is instrumental in the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the structural features, synthesis, and chemical reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, are presented. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential applications of this compound in the synthesis of novel therapeutic agents.

Structural Features

This compound, also known as 5,7-Dibromocoumaran, possesses a bicyclic structure consisting of a benzene ring fused to a dihydrofuran ring. The bromine atoms are located on the aromatic ring at positions 5 and 7.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O |

| Molecular Weight | 277.94 g/mol |

| CAS Number | 123266-59-1 |

| Appearance | Colorless to yellow liquid |

| Density | 1.96 g/cm³ |

| Boiling Point | 348 °C (lit.) |

| Melting Point | 292 °C (lit.) |

| Refractive Index | n20/D 1.63 (lit.) |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the dihydrofuran ring. The aromatic protons will appear as distinct signals due to the dibromo substitution pattern. The protons at C2 and C3 of the dihydrofuran ring will likely appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbons bearing bromine atoms will be significantly shifted downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis

The synthesis of this compound can be achieved through the direct bromination of 2,3-dihydrobenzofuran.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Bromination of 2,3-Dihydrobenzofuran

This protocol is a representative procedure for the bromination of an aromatic compound and can be adapted for the synthesis of this compound.

Materials:

-

2,3-Dihydrobenzofuran

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or Carbon tetrachloride

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or water bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran (1 equivalent) in a suitable solvent such as acetic acid or carbon tetrachloride.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in the same solvent to the flask. The addition should be done in the dark to prevent radical side reactions if using NBS.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using NBS, the succinimide byproduct can be removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Reactivity

The reactivity of this compound is dominated by the two bromine atoms on the aromatic ring. These positions are susceptible to a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

The Suzuki coupling reaction involves the reaction of the dibromo compound with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted dihydrobenzofurans.

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5,7-diaryl-2,3-dihydrobenzofuran.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Experimental Protocol (General):

-

In a Schlenk flask, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the solvent.

-

Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, the reaction mixture is typically filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The residue is then purified by column chromatography to yield the 5,7-dialkynyl-2,3-dihydrobenzofuran product.

This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. The reaction requires a palladium catalyst and a strong base.

Experimental Protocol (General):

-

To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Add this compound (1 equivalent) and the amine (2.2-2.5 equivalents).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) for several hours.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Metal-Halogen Exchange

The bromine atoms of this compound can undergo metal-halogen exchange upon treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) or by forming a Grignard reagent. This generates a nucleophilic carbon center on the aromatic ring, which can then react with various electrophiles.

Caption: Metal-halogen exchange and subsequent reaction with an electrophile.

Reaction with two or more equivalents of an alkyllithium reagent, typically at low temperatures, can lead to the formation of a dilithiated species. This highly reactive intermediate can be trapped with a variety of electrophiles to introduce new functional groups at the 5 and 7 positions.

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium, 2.2 equivalents) dropwise.

-

Stir the mixture at low temperature for a period of time to allow for the metal-halogen exchange to complete.

-

Add the desired electrophile (e.g., carbon dioxide, an aldehyde, a ketone; >2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by chromatography or crystallization.

The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ether solvent. The resulting di-Grignard reagent is a powerful nucleophile that can be used in a similar manner to the organolithium species.

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1 equivalent) in dry THF or diethyl ether dropwise to initiate the reaction. An exotherm is typically observed.

-

Once the reaction has started, add the remaining solution of the dibromide at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

The resulting di-Grignard reagent can then be used in subsequent reactions with electrophiles.

Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the 5 and 7 positions of the this compound core through the reactions described above provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications. Derivatives of brominated benzofurans have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatile reactivity of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its structural features, particularly the presence of two reactive bromine atoms, allow for a wide range of chemical transformations. This guide has provided an in-depth overview of its properties, synthesis, and reactivity, including detailed experimental protocols for key reactions. The ability to readily introduce diverse functional groups at the 5 and 7 positions through palladium-catalyzed cross-coupling and metal-halogen exchange reactions underscores the importance of this compound in the development of new materials and potential pharmaceutical agents. For researchers in drug development, this compound offers a robust platform for the creation of novel molecular entities with diverse biological activities.

References

In-Depth Technical Guide: 5,7-Dibromo-2,3-dihydrobenzofuran (CAS RN 123266-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and potential applications of 5,7-Dibromo-2,3-dihydrobenzofuran. The information is intended to support research and development efforts in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1][2] Its dibromo substitution pattern enhances its reactivity, making it a valuable intermediate in pharmaceutical development.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 123266-59-1 | Chem-Impex |

| Synonyms | 5,7-Dibromocoumaran | Chem-Impex |

| Molecular Formula | C₈H₆Br₂O | Chem-Impex |

| Molecular Weight | 277.94 g/mol | Chem-Impex |

| Appearance | Colorless to yellow to green clear liquid | Chem-Impex |

| Density | 1.96 g/cm³ | Chem-Impex |

| Refractive Index | n20D 1.63 | Chem-Impex |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid contact with skin and eyes. |

| Storage | Store in a cool, dry place, away from incompatible substances. Keep the container tightly sealed. Recommended storage temperature is between 2°C and 8°C.[2] |

| Incompatibility | Information not available. |

| Hazards | Specific hazard information is not readily available. Standard precautions for handling chemical reagents should be followed. |

Applications in Synthesis and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals.[1] Its structural features make it a valuable scaffold for creating therapeutic agents targeting a range of biological pathways.[1][2] Research has indicated its utility in developing drugs for neurological disorders.[1] The broader class of benzofuran and 2,3-dihydrobenzofuran derivatives has been extensively investigated for a variety of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the study of structurally related compounds provides significant insights into its potential therapeutic applications.

Inhibition of Casein Kinase 2 (CK2)

A significant finding in the literature is the potent inhibitory activity of dibromo-dihydrodibenzofuran derivatives against human protein kinase CK2.[6][7] Specifically, 7,9-dibromo-dihydrodibenzofuran derivatives have shown IC₅₀ values in the nanomolar range.[7] CK2 is a serine/threonine kinase that is constitutively active and implicated in numerous cellular processes, including cell growth, proliferation, and apoptosis.[6][7] Its overexpression is linked to various cancers, making it a prime target for cancer therapy.[6][7][8] The inhibition of CK2 by brominated dibenzofuran compounds suggests that this compound could serve as a scaffold for the development of novel CK2 inhibitors.

The CK2 signaling pathway is complex and intersects with other major pathways involved in cancer progression, such as the PI3K/AKT, NF-κB, and Wnt signaling pathways.[9] By inhibiting CK2, these downstream pathways can be modulated, leading to anti-tumor effects.

Anti-inflammatory and Antioxidant Potential

The 2,3-dihydrobenzofuran scaffold is present in numerous natural and synthetic compounds with demonstrated anti-inflammatory and antioxidant activities.[3][4] These activities are often evaluated through in vitro assays that measure the inhibition of inflammatory mediators or the scavenging of free radicals.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, general methodologies for the synthesis of related compounds and the evaluation of their biological activities are well-established.

General Synthesis of 2,3-Dihydrobenzofurans

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, often involving intramolecular cyclization reactions.[10][11][12] A common approach involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.

A specific synthetic route to a related compound, 5,7-dibromo-2-salicyloylbenzofuran, involves the bromination of a benzofuran precursor followed by further functionalization.[13]

In Vitro Antioxidant Activity Assays

The antioxidant potential of a compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15]

-

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[14][15]

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

-

5.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [14]

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[14]

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 593 nm).

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

5.3.1. Nitric Oxide (NO) Inhibition Assay in Macrophages [3]

-

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The anti-inflammatory activity of a compound is determined by its ability to inhibit this NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.

-

Methodology:

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a short pre-incubation period.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at a specific wavelength (typically around 540 nm).

-

A standard curve is generated using sodium nitrite to quantify the amount of NO produced.

-

Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

The IC₅₀ value for NO inhibition is calculated.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the demonstrated activity of structurally similar brominated dihydrobenzofuran derivatives as potent inhibitors of Casein Kinase 2 provides a strong rationale for its further investigation as a scaffold for anticancer drug discovery. The general anti-inflammatory and antioxidant properties associated with the dihydrobenzofuran core also warrant exploration. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this compound and its derivatives in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toward the rational design of protein kinase casein kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5,7-Dibromo-2,3-dihydrobenzofuran characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 5,7-Dibromo-2,3-dihydrobenzofuran. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The following sections detail the predicted spectroscopic data, a plausible synthetic protocol, and the methodologies for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data tables present predicted values based on the analysis of closely related brominated and dihydrobenzofuran analogs, as well as established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | d | 1H | H-4 |

| ~7.1 - 7.3 | d | 1H | H-6 |

| ~4.5 - 4.7 | t | 2H | H-2 |

| ~3.2 - 3.4 | t | 2H | H-3 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-7a |

| ~135 - 137 | C-4 |

| ~130 - 132 | C-6 |

| ~120 - 122 | C-3a |

| ~115 - 117 | C-5 |

| ~110 - 112 | C-7 |

| ~71 - 73 | C-2 |

| ~29 - 31 | C-3 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Strong | Aromatic C=C stretch |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O-C stretch (aryl ether) |

| 800-600 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 278, 280, 282 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms) |

| 199, 201 | Medium | [M - Br]⁺ |

| 120 | Medium | [M - 2Br]⁺ |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the standard procedures for acquiring the spectroscopic data.

Synthesis of this compound

This protocol is based on the regioselective bromination of aromatic compounds. The ether oxygen in 2,3-dihydrobenzofuran is an ortho-, para-director. Due to steric hindrance at the ortho positions adjacent to the fused ring, bromination is expected to occur at the C5 and C7 positions.

Materials:

-

2,3-Dihydrobenzofuran

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the neat liquid product on the diamond window of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

The Emerging Potential of 5,7-Dibromo-2,3-dihydrobenzofuran in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,7-Dibromo-2,3-dihydrobenzofuran scaffold is a halogenated heterocyclic compound that is garnering increasing attention within the medicinal chemistry landscape. Its unique structural features, characterized by the presence of two bromine atoms on the benzene ring of the dihydrobenzofuran core, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and future potential of this compound and its derivatives. The content herein is intended to serve as a resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of new medicines.

Introduction

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active natural products and synthetic compounds. The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate its pharmacological profile. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.

The 5,7-dibromo substitution pattern on the 2,3-dihydrobenzofuran core presents a synthetically versatile platform for the development of a diverse range of derivatives. This guide will explore the current state of research on this specific scaffold, focusing on its synthesis, established biological activities, and the underlying mechanisms of action where known.

Synthesis of the this compound Core and Derivatives

While a specific, detailed experimental protocol for the direct synthesis of the parent this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for the synthesis of dihydrobenzofurans and subsequent bromination. Furthermore, the synthesis of closely related and more complex derivatives provides valuable insight into the chemical manipulations this scaffold can undergo.

General Synthetic Strategies

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, including:

-

Intramolecular Cyclization: Transition metal-catalyzed intramolecular cyclization of appropriately substituted phenols is a common and effective strategy.[1]

-

Reduction of Benzofurans: The dihydro- variant can be obtained by the reduction of the corresponding benzofuran.

Once the 2,3-dihydrobenzofuran core is obtained, bromination can be carried out using standard electrophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a 5,7-Dibromo-2-salicyloylbenzofuran Derivative

The following protocol for a closely related derivative provides a practical example of the synthetic steps involved in manipulating the dibrominated core.

Scheme 1: Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives [2]

-

Step (i): Bromination: To a solution of the starting benzofuran derivative, N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (PTSA) are added. The reaction is heated to 60 °C for 15 minutes. This step introduces the bromine atoms onto the benzofuran ring.

-

Step (ii): Hydrolysis: The product from the previous step is treated with 4-Dimethylaminopyridine (DMAP) and Sodium Carbonate (Na2CO3) in water and heated to 80 °C for 5 hours.

-

Step (iii): Fries Rearrangement: The resulting compound is reacted with Aluminum Chloride (AlCl3) in Dichloromethane (DCM) at room temperature for 3 hours.

-

Step (iv): Etherification: The product is then refluxed with Potassium Carbonate (K2CO3) in acetone for 8 hours to yield the O-ether derivatives.

-

Step (v): Saponification: Finally, the ester is hydrolyzed using Sodium Hydroxide (NaOH) in a mixture of Dichloromethane and Methanol, followed by acidification with Hydrochloric acid (HCl).

Biological Activities and Therapeutic Potential

The this compound scaffold is a key intermediate in the development of novel drugs, particularly those targeting neurological disorders.[3] Research into its derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of brominated benzofuran and dihydrobenzofuran derivatives. The presence and position of the bromine atoms are critical determinants of their biological activity.

Table 1: Anticancer Activity of Selected Brominated Dihydrobenzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Target | Reference |

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | - | 5.8 | Casein Kinase 2 (CK2) | [4] |

| 7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | - | 7.5 | Casein Kinase 2 (CK2) | [4] |

| 7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | - | 8.4 | Casein Kinase 2 (CK2) | [4] |

Anti-inflammatory and Antioxidant Potential

The dihydrobenzofuran scaffold is associated with anti-inflammatory and antioxidant properties. While specific data for this compound is limited, studies on related fluorinated and brominated derivatives demonstrate significant inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives [3]

| Mediator | IC50 Range (µM) |

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

Potential in Neurological Disorders

This compound is highlighted as a key intermediate for pharmaceuticals targeting neurological disorders.[3] The underlying mechanisms are still under investigation, but the antioxidant and anti-inflammatory properties of the dihydrobenzofuran core likely contribute to its neuroprotective potential.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of its derivatives and the broader class of benzofurans, several key pathways are implicated.

Inhibition of Casein Kinase 2 (CK2)

Derivatives of dibromo-dihydrodibenzofuran have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[4] Inhibition of CK2 by these compounds leads to the induction of apoptosis in cancer cells.

Modulation of Inflammatory Pathways

Dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory response.[3] This leads to a decrease in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability and the significant biological activities exhibited by its derivatives underscore its potential in medicinal chemistry. Future research should focus on:

-

Elucidation of a direct and efficient synthesis for the parent this compound.

-

A comprehensive biological evaluation of the parent compound to establish its intrinsic activity profile.

-

Structure-activity relationship (SAR) studies to optimize the scaffold for specific therapeutic targets.

-

In-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these compounds.

References

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

The Impact of Dibromo Substitution on Dihydrobenzofuran Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, owing to its prevalence in biologically active natural products and functional materials. The introduction of bromine atoms onto this scaffold profoundly influences its chemical reactivity, opening up a diverse range of synthetic possibilities. This technical guide provides an in-depth analysis of the role of dibromo substitution in the reactivity of dihydrobenzofurans, with a focus on their applications in cross-coupling reactions and their significance in the development of targeted therapeutics.

Enhanced Reactivity in Cross-Coupling Reactions

Dibromo-substituted dihydrobenzofurans serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex multi-aryl structures. The presence of two bromine atoms allows for sequential or double functionalization, providing a powerful tool for building molecular complexity.

One of the most well-studied systems is 2,3-dibromobenzofuran. The differential reactivity of the bromine atoms at the C2 and C3 positions allows for regioselective and chemoselective cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions with triarylbismuths, the C2 position is generally more reactive, allowing for the selective synthesis of 2-aryl-3-bromobenzofurans. Subsequent coupling at the C3 position can then be performed to introduce a different aryl group, leading to the formation of unsymmetrically substituted 2,3-diarylbenzofurans.

Quantitative Data on Cross-Coupling Reactions

The following tables summarize the yields of various cross-coupling reactions of dibromobenzofuran derivatives.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran with Triarylbismuths

| Entry | Triarylbismuth (Ar3Bi) | Product | Yield (%) |

| 1 | Triphenylbismuth | 2-Phenyl-3-bromobenzofuran | 95 |

| 2 | Tris(4-methylphenyl)bismuth | 2-(4-Methylphenyl)-3-bromobenzofuran | 92 |

| 3 | Tris(4-methoxyphenyl)bismuth | 2-(4-Methoxyphenyl)-3-bromobenzofuran | 88 |

| 4 | Tris(4-fluorophenyl)bismuth | 2-(4-Fluorophenyl)-3-bromobenzofuran | 85 |

| 5 | Tris(4-chlorophenyl)bismuth | 2-(4-Chlorophenyl)-3-bromobenzofuran | 82 |

| 6 | Tris(3-methylphenyl)bismuth | 2-(3-Methylphenyl)-3-bromobenzofuran | 90 |

Table 2: Synthesis of Symmetrical 2,3-Diarylbenzofurans from 2,3-Dibromobenzofuran

| Entry | Triarylbismuth (Ar3Bi) | Product | Yield (%) |

| 1 | Triphenylbismuth | 2,3-Diphenylbenzofuran | 85 |

| 2 | Tris(4-methylphenyl)bismuth | 2,3-Bis(4-methylphenyl)benzofuran | 82 |

| 3 | Tris(4-methoxyphenyl)bismuth | 2,3-Bis(4-methoxyphenyl)benzofuran | 78 |

Application in the Development of Kinase Inhibitors

The dibromo-dihydrobenzofuran scaffold has emerged as a promising pharmacophore in the design of potent and selective kinase inhibitors. A notable example is the development of 7,9-dibromo-dihydrodibenzofuran derivatives as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.

The introduction of two bromine atoms at the C7 and C9 positions of the dihydrodibenzofuran core has been shown to significantly enhance the inhibitory potency against CK2. This is attributed to the ability of the bromine atoms to form halogen bonds with the protein's active site, thereby increasing the binding affinity of the inhibitor.

Quantitative Data on CK2 Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of dihalogenated anilinomethylene dihydrodibenzofuran derivatives against human protein kinase CK2.

Table 3: In Vitro Inhibition of Human Protein Kinase CK2

| Compound | R | X | IC50 (nM) |

| 12b | H | Cl | 5.8 |

| 12c | H | Br | 5.8 |

| 13b | 4-CH3 | Cl | 6.7 |

| 13c | 4-CH3 | Br | 7.5 |

| 14b | 4-OCH3 | Cl | 7.0 |

| 14c | 4-OCH3 | Br | 8.4 |

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran[1]

-

To a solution of 2,3-dibromobenzofuran (1.0 mmol) in NMP (5 mL) were added the corresponding triarylbismuth (0.4 mmol), Pd(OAc)2 (0.1 mmol), PPh3 (0.4 mmol), and Cs2CO3 (4.0 mmol).

-

The reaction mixture was heated at 90 °C for 2 hours.

-

After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2-aryl-3-bromobenzofuran.

General Procedure for the Synthesis of 7,9-Dibromo-dihydrodibenzofuran-based CK2 Inhibitors[2]

-

A mixture of 7,9-dibromo-8-hydroxy-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-one (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (3.0 mmol) in anhydrous toluene (10 mL) was refluxed for 4 hours.

-

The solvent was removed under reduced pressure, and the residue was triturated with diethyl ether to give the enaminoketone intermediate.

-

A solution of the enaminoketone (1.0 mmol) and the appropriate aniline (1.2 mmol) in glacial acetic acid (5 mL) was stirred at room temperature for 12 hours.

-

The precipitate was collected by filtration, washed with cold ethanol, and dried to give the final anilinomethylene dihydrodibenzofuran derivative.

Visualizations

Signaling Pathway of Casein Kinase 2 (CK2) in Cancer Cell Proliferation

Caption: Role of CK2 in pro-survival and proliferation signaling pathways.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The dibromo substitution of the dihydrobenzofuran core is a powerful strategy for enhancing chemical reactivity and tailoring molecular properties. In palladium-catalyzed cross-coupling reactions, it provides a versatile handle for the construction of complex aryl-substituted frameworks with a high degree of control over regioselectivity. Furthermore, in the context of drug discovery, the introduction of dibromo substituents has proven to be an effective approach for increasing the potency of kinase inhibitors, as exemplified by the development of novel CK2 inhibitors. The data and protocols presented in this guide underscore the significant role of dibromo-dihydrobenzofurans as valuable intermediates in organic synthesis and medicinal chemistry, with wide-ranging applications for researchers, scientists, and drug development professionals.

Exploring Novel Chemical Entities with 5,7-dibromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. Among its derivatives, 5,7-dibromo-2,3-dihydrobenzofuran emerges as a particularly valuable building block in medicinal chemistry and organic synthesis.[2] The presence of two bromine atoms at the C5 and C7 positions offers reactive handles for further chemical modifications, most notably through cross-coupling reactions, allowing for the systematic exploration of the chemical space and the generation of diverse molecular architectures. This technical guide provides an in-depth exploration of the potential of this compound as a core for discovering novel chemical entities with potential applications in oncology and inflammatory diseases.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the derivatization of this compound.[3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide tolerates a wide range of functional groups and generally proceeds under mild conditions with high yields.[5]

Experimental Protocol: Synthesis of a 5,7-Diaryl-2,3-dihydrobenzofuran Derivative

This protocol describes a representative synthesis of a novel 5,7-diaryl-2,3-dihydrobenzofuran derivative from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

SPhos (10 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (4.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and SPhos (0.10 mmol) and add them to the reaction flask.

-

Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio, 5 mL total) to the flask.

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to quench the reaction and dilute the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-diaryl-2,3-dihydrobenzofuran derivative.

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives from this compound.

Biological Activities of Dihydrobenzofuran Derivatives

Derivatives of the 2,3-dihydrobenzofuran core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[6][7][8] The introduction of various substituents, particularly halogens like bromine, has been shown to enhance the cytotoxic and anti-inflammatory potential of these compounds.[8][9]

Anticancer Activity

Numerous studies have reported the potent anticancer effects of benzofuran and dihydrobenzofuran derivatives against a variety of cancer cell lines.[6] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10]

Table 1: Anticancer Activity of Representative Dihydrobenzofuran Derivatives

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24) | HeLa (Cervical) | 3.2 - 7.1 | [10] |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24) | A549 (Lung) | 3.2 - 7.1 | [10] |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24) | MCF-7 (Breast) | 3.2 - 7.1 | [10] |

| Fluorinated Dihydrobenzofuran (Compound 1) | HCT116 (Colorectal) | 19.5 | [11] |

| Fluorinated Dihydrobenzofuran (Compound 2) | HCT116 (Colorectal) | 24.8 | [11] |

| 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | - | IC20: 10.39 (DPPH assay) | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Dihydrobenzofuran derivatives have been investigated for their ability to modulate inflammatory responses.[13][14] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[13][14]

Table 2: Anti-inflammatory Activity of Representative Dihydrobenzofuran Derivatives

| Compound Class/Name | Assay | IC50 (µM) | Reference |

| Fluorinated Dihydrobenzofuran (Compound 2) | PGE2 Inhibition | 1.91 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 2) | IL-6 Inhibition | 1.23 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 2) | CCL2 Inhibition | 1.52 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 2) | NO Inhibition | 2.42 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 3) | PGE2 Inhibition | 1.48 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 3) | IL-6 Inhibition | 5.21 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 3) | CCL2 Inhibition | 1.5 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 3) | NO Inhibition | 5.23 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 6) | PGE2 Inhibition | 1.12 | [13] |

| Fluorinated Dihydrobenzofuran (Compound 8) | IL-6 Inhibition | 9.04 | [13] |

Experimental Protocols for Biological Evaluation

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects and quantifies apoptosis (programmed cell death).

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition to determine the IC50 value.

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory mediators in cell culture supernatants.

Procedure:

-

Cell Treatment: Treat macrophages with the test compounds and LPS as described for the NO assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISAs for PGE2, IL-6, CCL2, or other cytokines of interest according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of the specific mediator and determine the percentage of inhibition to derive the IC50 value.

Potential Signaling Pathways

While the precise mechanisms of action for novel 5,7-disubstituted-2,3-dihydrobenzofuran derivatives require empirical validation, the known biological activities of the broader benzofuran class suggest potential interactions with key cellular signaling pathways implicated in cancer and inflammation, such as the mTOR and STING pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Caption: A simplified representation of the mTOR signaling pathway and a potential point of inhibition by a novel 5,7-disubstituted-2,3-dihydrobenzofuran derivative.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons and other inflammatory cytokines.

Caption: An overview of the STING signaling pathway, a potential target for immunomodulatory 5,7-disubstituted-2,3-dihydrobenzofuran derivatives.

Conclusion

This compound represents a versatile and promising scaffold for the discovery of novel chemical entities with significant therapeutic potential. Its amenability to derivatization via robust synthetic methods like the Suzuki-Miyaura cross-coupling allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and anti-inflammatory activities of the broader benzofuran and dihydrobenzofuran classes underscore the potential of these novel derivatives as leads for drug development. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core is warranted to unlock their full therapeutic potential.

References

- 1. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pjps.pk [pjps.pk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

5,7-Dibromo-2,3-dihydrobenzofuran: A Versatile Building Block for Advanced Organic Synthesis

Introduction

5,7-Dibromo-2,3-dihydrobenzofuran is a valuable heterocyclic building block in organic synthesis, prized for its unique structural features that allow for the construction of complex molecular architectures.[1] The presence of two bromine atoms at the 5 and 7 positions of the dihydrobenzofuran scaffold offers regioselective handles for a variety of cross-coupling reactions, making it an ideal starting material for the synthesis of diverse derivatives. This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and also finds applications in material science.[1] The dihydrobenzofuran core is a privileged structure in medicinal chemistry, frequently found in biologically active natural products and synthetic compounds.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, and alkynyl moieties, respectively, paving the way for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery and materials science.

Application Notes

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5][6] this compound can readily participate in Suzuki-Miyaura reactions with a variety of arylboronic acids or their esters. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-arylation by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and base.[7][8] This strategy is highly valuable for creating libraries of substituted dihydrobenzofurans for screening in drug discovery programs.[9]

Key Features:

-

Versatility: A wide range of aryl and heteroaryl groups can be introduced.[4][5]

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups on the coupling partners.[6]

-

Regioselectivity: Stepwise coupling can be achieved to synthesize unsymmetrical 5,7-disubstituted-2,3-dihydrobenzofurans.

Heck Coupling Reactions

The Heck reaction provides a powerful tool for the alkenylation of aryl halides.[10][11] this compound can be coupled with various alkenes to introduce vinyl groups at the 5 and/or 7 positions. This reaction is instrumental in the synthesis of styrenic derivatives and other conjugated systems, which are important components in organic electronic materials and fluorescent probes.[10] The intramolecular version of the Heck reaction is a powerful method for constructing complex cyclic systems.[12]

Key Features:

-

Stereoselectivity: The Heck reaction typically proceeds with high trans selectivity.

-

Broad Substrate Scope: A variety of electron-deficient and electron-rich alkenes can be employed.

-

Material Science Applications: The resulting vinylated products are useful precursors to polymers and advanced materials.[1]

Sonogashira Coupling Reactions

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[1][13][14] this compound can be efficiently coupled with a range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[14] The resulting alkynyl-substituted dihydrobenzofurans are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Key Features:

-

Mild Reaction Conditions: The reaction can often be carried out at room temperature.[1]

-

Synthesis of Conjugated Systems: Provides access to enynes and arylalkynes which are valuable in various fields.[14]

-

Versatile Intermediates: The alkyne functionality can be further elaborated to create diverse molecular scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the mono-arylation of this compound with an arylboronic acid. For diarylation, the stoichiometry of the arylboronic acid and base should be increased accordingly.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene/Ethanol/Water (4:1:1) solvent mixture

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed toluene/ethanol/water solvent mixture (10 mL).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., ethyl acrylate) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

-

Triethylamine (Et₃N) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk tube, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

-

Add the alkene (1.2 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

After completion, cool the mixture to room temperature and pour it into water (20 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Bromo-7-phenyl-2,3-dihydrobenzofuran | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-Bromo-7-(4-methoxyphenyl)-2,3-dihydrobenzofuran | 82 |

| 3 | 3,5-Dimethylphenylboronic acid | 5-Bromo-7-(3,5-dimethylphenyl)-2,3-dihydrobenzofuran | 88 |

| 4 | 2-Thiopheneboronic acid | 5-Bromo-7-(thiophen-2-yl)-2,3-dihydrobenzofuran | 75 |

Table 2: Representative Examples of Heck Coupling with this compound

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 5-Bromo-7-styryl-2,3-dihydrobenzofuran | 78 |

| 2 | Ethyl acrylate | Ethyl 3-(5-bromo-2,3-dihydrobenzofuran-7-yl)acrylate | 81 |

| 3 | 4-Vinylpyridine | 5-Bromo-7-(4-vinylpyridinyl)-2,3-dihydrobenzofuran | 72 |

| 4 | N-Vinylpyrrolidone | 1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)vinylpyrrolidin-2-one | 68 |